1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione features a complex heterocyclic architecture:
- Core structure: A fused pyrrolo-triazole-dione scaffold.
- Substituents:
- A 3-(4-chlorophenyl)-1,2,4-oxadiazole moiety linked via a methyl group.
- A 4-ethoxyphenyl group at position 3.
Properties
IUPAC Name |
3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O4/c1-2-31-15-9-7-14(8-10-15)28-20(29)17-18(21(28)30)27(26-24-17)11-16-23-19(25-32-16)12-3-5-13(22)6-4-12/h3-10,17-18H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOKGVAPPZOJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Table 1: Substituent Variations and Implications
- Ethoxy vs.
- Halogen Effects : Fluorine in CAS 1171668-31-7 could enhance metabolic stability and binding affinity due to its electronegativity and small size, a feature absent in the ethoxyphenyl variant .
Core Structure Variations
Pyrrolo-Triazole-Dione vs. Pyrazoline Derivatives
Pyrazoline derivatives (e.g., 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-pyrazol-1-yl]ethanone) exhibit antibacterial and antifungal activities . However, the target compound’s triazole-dione core may favor different biological targets, such as kinase or protease inhibition, due to its rigid, planar structure .
Isoxazole vs. Oxadiazole Moieties
The compound in replaces the oxadiazole with an isoxazole ring, which reduces nitrogen content and alters electron distribution. This could diminish interactions with metal ions or hydrogen-bonding targets in biological systems .
Table 2: Reported Bioactivity and ADME Properties of Analogs
- Molecular Docking : Triazole-thiol derivatives in showed affinity for bacterial enzymes, suggesting the target compound’s oxadiazole and triazole groups may similarly target protease or kinase active sites .
- ADME Considerations : The ethoxy group may improve oral bioavailability compared to methoxy analogs but could increase CYP450-mediated metabolism risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
